(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as palladium-catalyzed direct arylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and copper . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its applications in medicine and biology.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an amino acid backbone.
Uniqueness
The uniqueness of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid lies in its combination of the trifluoromethyl group with an amino acid backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
XYYPXHLJMILYKK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.